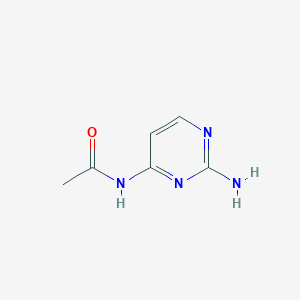

N-(2-Aminopyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-aminopyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4(11)9-5-2-3-8-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOJKNVSSDFSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminopyrimidin-4-yl)acetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminopyrimidin-4-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine core substituted with both an amino and an acetamido group. As a member of the aminopyrimidine class, it holds potential interest in medicinal chemistry and drug discovery, as related structures are known to exhibit a wide range of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties and structural information for N-(2-Aminopyrimidin-4-yl)acetamide, compiled from available chemical databases and literature.

Chemical Structure and Identifiers

The structural formula of N-(2-Aminopyrimidin-4-yl)acetamide consists of an acetamide group attached to the 4-position of a 2-aminopyrimidine ring.

Table 1: Chemical Identifiers for N-(2-Aminopyrimidin-4-yl)acetamide

| Identifier | Value | Reference |

| IUPAC Name | N-(2-aminopyrimidin-4-yl)acetamide | Inferred from structure |

| CAS Number | 1695410-90-2 | [5][6] |

| Molecular Formula | C₆H₈N₄O | [6] |

| SMILES | CC(NC1=NC(N)=NC=C1)=O | [6] |

| InChI Key | Not available |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(2-Aminopyrimidin-4-yl)acetamide are limited in publicly accessible literature. The following table summarizes the available and predicted data.

Table 2: Physicochemical Properties of N-(2-Aminopyrimidin-4-yl)acetamide

| Property | Value | Reference |

| Molecular Weight | 152.15 g/mol | [6] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 12.29 ± 0.70 (Predicted) | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| logP | Not available |

Spectroscopic Data

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-(2-Aminopyrimidin-4-yl)acetamide (CAS 1695410-90-2) is not described in the available literature. However, a general synthetic approach for N-acylation of aminopyrimidines can be proposed based on standard organic chemistry principles and analogous reactions.[7][8][9]

General Synthetic Workflow for N-acetylation of an Aminopyrimidine

Caption: General workflow for the synthesis and characterization of N-(2-Aminopyrimidin-4-yl)acetamide.

Methodology:

-

Synthesis of Pyrimidine-2,4-diamine: A common precursor, pyrimidine-2,4-diamine, can be synthesized from a commercially available starting material like 4-amino-2-chloropyrimidine via nucleophilic aromatic substitution with an ammonia source.

-

Selective N-acetylation: The resulting pyrimidine-2,4-diamine would then undergo a selective N-acetylation reaction. This step is crucial to ensure that the acetyl group is introduced at the 4-amino position rather than the 2-amino position. The reaction conditions, such as the choice of solvent, temperature, and the nature of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and base, would need to be carefully optimized to control the regioselectivity.

-

Purification: The crude product would then be purified using standard laboratory techniques. Recrystallization from a suitable solvent system or column chromatography on silica gel are common methods to obtain the pure compound.

-

Characterization: The identity and purity of the final product, N-(2-Aminopyrimidin-4-yl)acetamide, would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with N-(2-Aminopyrimidin-4-yl)acetamide. However, the aminopyrimidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules, including kinase inhibitors.[10][11] Derivatives of aminopyrimidine have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][12] Any future research on N-(2-Aminopyrimidin-4-yl)acetamide would likely involve screening for such activities.

Logical Workflow for Biological Screening

Caption: A logical workflow for the initial biological screening of N-(2-Aminopyrimidin-4-yl)acetamide.

Conclusion

N-(2-Aminopyrimidin-4-yl)acetamide is a chemical compound for which basic structural and identifying information is available. However, a comprehensive experimental characterization of its physicochemical properties, spectroscopic data, and biological activities is not yet present in the public domain. The provided general synthetic and screening workflows offer a roadmap for researchers interested in further investigating this and related molecules. The rich biological activities of other aminopyrimidine derivatives suggest that N-(2-Aminopyrimidin-4-yl)acetamide could be a valuable subject for future studies in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 3. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. N-(2-Aminopyrimidin-4-yl)acetamide CAS#: 1695410-90-2 [chemicalbook.com]

- 6. 1695410-90-2|N-(2-Aminopyrimidin-4-yl)acetamide|BLD Pharm [bldpharm.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Aminopyrimidine Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aminopyrimidine acetamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Their structural versatility and ability to interact with various biological targets through mechanisms like hydrogen bonding have made them a focal point in the quest for new therapeutic agents.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of aminopyrimidine acetamide derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

Anticancer and Kinase Inhibitory Activity

A significant area of research for aminopyrimidine derivatives is oncology, where they primarily function as protein kinase inhibitors.[5][6] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Aminopyrimidine derivatives, acting as bioisosteres of the purine scaffold of ATP, competitively inhibit the ATP-binding site of various kinases, thereby blocking downstream signaling and inducing cancer cell death.[5][7]

Several aminopyrimidine derivatives have shown potent inhibitory activity against a range of kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora Kinases.[5][8][9] This inhibition leads to significant anti-proliferative effects in various human tumor cell lines.

Data Presentation: Anticancer and Kinase Inhibitory Activity

| Compound Class/Derivative | Target Kinase/Cell Line | Activity Metric | Value | Reference |

| N-benzyl aminopyrimidine (2a) | Glioblastoma (U87MG) | EC50 | 4 µM | [10] |

| N-benzyl aminopyrimidine (2a) | Triple-Negative Breast Cancer (MDA-MB-231) | EC50 | 8 µM | [10] |

| Bis-pyrimidine acetamide (12) | Human Colorectal Carcinoma (HCT116) | IC50 | < 5 µmol/mL | [1] |

| Bis-pyrimidine acetamide (16) | Human Colorectal Carcinoma (HCT116) | IC50 | < 5 µmol/mL | [1] |

| Bis-pyrimidine acetamide (18) | Human Colorectal Carcinoma (HCT116) | IC50 | < 5 µmol/mL | [1] |

| Phthalazin-1-amine (AMG 900) | Aurora-A | IC50 | 5 nM | [9] |

| Phthalazin-1-amine (AMG 900) | Aurora-B | IC50 | 4 nM | [9] |

| Phthalazin-1-amine (AMG 900) | Aurora-C | IC50 | 1 nM | [9] |

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for an aminopyrimidine acetamide derivative as a kinase inhibitor.

Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition by an aminopyrimidine acetamide derivative.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the continuous development of new antimicrobial agents.[3] Aminopyrimidine acetamide derivatives have emerged as a promising class of compounds with broad-spectrum activity against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3]

Data Presentation: Antimicrobial Activity

| Compound Class/Derivative | Target Microorganism | Activity Metric | Value (µg/mL or µmol/mL) | Reference |

| Acetamide derivative (22) | E. coli | MIC | > 6.25 | [11] |

| Acetamide derivative (23) | E. coli | MIC | > 6.25 | [11] |

| Acetamide derivative (24) | S. pyogenes | MIC | > 6.25 | [11][12] |

| Bis-pyrimidine acetamide (3) | A. niger | MIC | < 0.09 | [1] |

| Bis-pyrimidine acetamide (13) | S. aureus | MIC | < 0.09 | [1] |

| Bis-pyrimidine acetamide (16) | B. subtilis | MIC | < 0.09 | [1] |

| Bis-pyrimidine acetamide (17) | P. aeruginosa | MIC | < 0.09 | [1] |

| Bis-pyrimidine acetamide (18) | C. albicans | MIC | < 0.09 | [1] |

Anti-inflammatory and Antiviral Activity

Pyrimidine derivatives are known to possess significant anti-inflammatory properties, with several approved drugs, such as proquazone, in clinical use.[13] Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, prostaglandins (PGE2), and various cytokines (TNF-α, IL-1β).[13][14] Recently synthesized acetamide derivatives of 2-aminobenzimidazole, a related scaffold, have shown potent anti-arthritic activity in rat models by suppressing these pro-inflammatory mediators.[14]

Furthermore, the pyrimidine core is integral to nucleoside analogues used in antiviral therapies.[15] Aminopyrimidine derivatives have been investigated for broad-spectrum antiviral activity against a range of RNA and DNA viruses, including influenza, hepatitis C, and coronaviruses.[15][16][17] The mechanism often involves the depletion of pyrimidine pools necessary for viral replication or direct inhibition of viral enzymes.[15]

Data Presentation: Antiviral Activity

| Compound Class/Derivative | Target Virus | Activity Metric | Value (µM) | Reference |

| Pyrimido[4,5-d]pyrimidine (7a) | Human Coronavirus 229E (HCoV-229E) | EC50 | 1.8 | [16] |

| Pyrimido[4,5-d]pyrimidine (7b) | Human Coronavirus 229E (HCoV-229E) | EC50 | 1.4 | [16] |

| Pyrimido[4,5-d]pyrimidine (7f) | Human Coronavirus 229E (HCoV-229E) | EC50 | 1.9 | [16] |

| Aminoadamantane derivative (3F4) | SARS-CoV-2 | IC50 | 0.32 | [18] |

| Aminoadamantane derivative (3F5) | SARS-CoV-2 | IC50 | 0.44 | [18] |

Experimental Protocols and Workflows

The discovery and evaluation of aminopyrimidine acetamide derivatives follow a structured workflow from chemical synthesis to biological screening.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis and screening of aminopyrimidine acetamide derivatives.

Key Experimental Methodologies

-

Synthesis:

-

Claisen-Schmidt Condensation: This method is often used to create precursor chalcones, which are then cyclized to form the pyrimidine ring.[1][19]

-

Microwave-Assisted Synthesis: A modern technique used to accelerate reaction times and improve yields for synthesizing acetamide derivatives.[11][12] The reaction involves irradiating a mixture of primary or secondary amines and other reagents under controlled microwave conditions.[11]

-

-

Antimicrobial Activity Assays:

-

Tube Dilution Technique: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][20] It involves preparing a serial dilution of the compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that prevents visible microbial growth after incubation.[20]

-

Agar Well Diffusion Method: An agar plate is uniformly inoculated with a test microorganism.[11] Wells are then punched into the agar, and the test compound is introduced into the wells. The plate is incubated, and the diameter of the zone of inhibition (where microbial growth is prevented) around the well is measured to assess antibacterial activity.[11]

-

-

Anticancer Activity Assays:

-

Sulforhodamine B (SRB) Assay: This is a cell density-based assay used to measure cytotoxicity and anti-proliferative activity.[1][21] Live cells are fixed and stained with the SRB dye, which binds to cellular proteins. The amount of bound dye is proportional to the cell mass and is measured spectrophotometrically to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[21]

-

MTT Assay: This colorimetric assay assesses cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is quantified by measuring its absorbance, which is directly proportional to the number of living cells.

-

HTRF (Homogeneous Time-Resolved Fluorescence) Assays: These are used for in vitro kinase inhibition screening.[5] The assay measures the phosphorylation of a substrate by a kinase, and the inhibitory effect of the test compound is quantified by a change in the fluorescence signal.

-

-

Anti-inflammatory In Vivo Model:

-

Complete Freund's Adjuvant (CFA) Induced Arthritis: This is a common animal model for rheumatoid arthritis.[14] CFA is injected into the paw of a rat, inducing a chronic inflammatory response. The test compounds are then administered, and their efficacy is evaluated by measuring the reduction in paw edema, observing joint histopathology, and analyzing levels of inflammatory biomarkers and autoantibodies.[14]

-

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For aminopyrimidine acetamide derivatives, modifications at different positions of the core scaffold can significantly impact potency and selectivity.

SAR Visualization

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for the aminopyrimidine acetamide scaffold.

Key SAR insights from the literature include:

-

Substituents on the Pyrimidine Ring: Different groups at the C-4 and C-6 positions of the pyrimidine ring have been shown to produce antiproliferative effects on diverse cell lines.[6]

-

Amide Moiety: The N,N-disubstitution of the terminal acetamide group provides an opportunity to introduce diverse chemical moieties without sacrificing binding affinity to targets like the translocator protein (TSPO).[22]

-

Para-chlorophenyl Moiety: The presence of a para-chlorophenyl group incorporated into the acetamide structure has been associated with strong antibacterial properties.[11][12]

Conclusion and Future Prospects

Aminopyrimidine acetamide derivatives are a versatile and highly promising class of compounds with a diverse range of biological activities. Their proven efficacy as kinase inhibitors has cemented their role in anticancer drug discovery, while their broad-spectrum antimicrobial and potential anti-inflammatory and antiviral activities highlight their therapeutic potential in other disease areas. The established synthetic routes and the clear structure-activity relationships provide a solid foundation for further optimization. Future research will likely focus on designing novel derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles to develop next-generation therapeutics for a variety of challenging diseases.

References

- 1. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 6. researchgate.net [researchgate.net]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjptonline.org [rjptonline.org]

- 20. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. profiles.wustl.edu [profiles.wustl.edu]

Speculative Mechanism of Action: A Technical Guide on N-(2-Aminopyrimidin-4-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action for N-(2-Aminopyrimidin-4-yl)acetamide has not been empirically determined. This document presents a speculative analysis based on the known biological activities of structurally related compounds. All proposed mechanisms and experimental protocols are intended to serve as a guide for future research.

Introduction

N-(2-Aminopyrimidin-4-yl)acetamide is a small molecule featuring a central aminopyrimidine core linked to an acetamide group. While this specific compound is not extensively characterized in the existing literature, its structural motifs are present in a wide array of biologically active agents. The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors. Similarly, the acetamide group is a common feature in numerous pharmaceuticals with diverse therapeutic applications. This guide will explore potential mechanisms of action for N-(2-Aminopyrimidin-4-yl)acetamide by drawing parallels with structurally analogous compounds and will propose a strategic experimental workflow to elucidate its biological function.

Structural Analysis and Precedent in Medicinal Chemistry

The structure of N-(2-Aminopyrimidin-4-yl)acetamide can be deconstructed into two key pharmacophores:

-

2-Aminopyrimidine: This heterocyclic moiety is crucial for the activity of numerous kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and donors, facilitating interaction with the hinge region of the ATP-binding pocket of various kinases. Compounds incorporating a 2-aminopyrimidine core have been developed as potent inhibitors of targets such as Aurora kinases and Focal Adhesion Kinase (FAK).[1][2]

-

Acetamide: The acetamide group is a versatile functional group found in drugs with a wide range of activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[3][4][5] It can participate in hydrogen bonding and can influence the molecule's overall polarity and pharmacokinetic properties.

Given these components, it is plausible to speculate that N-(2-Aminopyrimidin-4-yl)acetamide may exhibit kinase inhibitory, anti-inflammatory, or anticancer activities.

Speculative Biological Targets and Mechanisms of Action

Kinase Inhibition

The 2-aminopyrimidine core is a privileged scaffold for kinase inhibitors. For instance, the compound AMG 900, which contains a 2-aminopyrimidin-4-yl moiety, is a highly selective inhibitor of Aurora kinases.[1] Similarly, various 2,4-dianilinopyrimidine derivatives are potent FAK inhibitors.[2]

Speculated Mechanism: N-(2-Aminopyrimidin-4-yl)acetamide may function as a competitive inhibitor of ATP at the catalytic site of one or more protein kinases. The aminopyrimidine ring could form key hydrogen bonds with the kinase hinge region, while the acetamide tail could occupy the adjacent hydrophobic pocket. Inhibition of kinases involved in cell cycle progression (e.g., Aurora kinases, PLK1) or cell adhesion and proliferation (e.g., FAK) could lead to anticancer effects.[1][2][6]

Caption: Speculated FAK signaling pathway inhibition.

Anti-inflammatory Activity

Acetamide derivatives have been investigated as cyclooxygenase-II (COX-II) inhibitors.[5] Furthermore, pyridin-yl acetamide analogues have shown efficacy in colitis models by dually inhibiting TNF-α and IL-6 signaling.[7]

Speculated Mechanism: N-(2-Aminopyrimidin-4-yl)acetamide could exert anti-inflammatory effects by inhibiting key mediators of inflammation. It might inhibit COX enzymes, reducing prostaglandin synthesis. Alternatively, it could interfere with pro-inflammatory cytokine signaling pathways, such as those mediated by TNF-α and IL-6, potentially by inhibiting downstream kinases like JAKs or other signaling components.[7]

Caption: Speculated anti-inflammatory pathway inhibition.

Other Potential Mechanisms

-

Anticonvulsant Activity: Based on acetylpheneturide, a pyrimidine-containing acetamide, the compound could potentially modulate neuronal excitability by enhancing GABAergic inhibition or by blocking sodium and calcium channels.[4]

-

Anticoagulant Activity: Some N-phenyl-2-(phenyl-amino) acetamide derivatives act as inhibitors of coagulation Factor VIIa.[8]

Proposed Experimental Workflow

To investigate the mechanism of action of N-(2-Aminopyrimidin-4-yl)acetamide, a tiered screening approach is proposed.

Caption: Proposed experimental workflow for mechanism elucidation.

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to N-(2-Aminopyrimidin-4-yl)acetamide. This data can serve as a benchmark for interpreting future experimental results.

| Compound/Derivative Class | Target/Activity | Reported IC50/MIC | Reference |

| AMG 900 (contains 2-aminopyrimidin-4-yl) | Aurora Kinase A | 5 nM | [1] |

| AMG 900 (contains 2-aminopyrimidin-4-yl) | Aurora Kinase B | 4 nM | [1] |

| AMG 900 (contains 2-aminopyrimidin-4-yl) | Aurora Kinase C | 1 nM | [1] |

| 2,4-Dianilinopyrimidine (8a) | FAK | 0.047 µM | [2] |

| 2,4-Dianilinopyrimidine (8a) | H1975 cell line | 0.044 µM | [2] |

| Aminopyrimidine-2,4-dione (4) | BRD4 | 0.029 µM | [6] |

| N-(pyridin-2 Yl) Acetamide (5d) | Candida albicans | 0.224 mg/mL (MIC) | [9] |

| N-(pyridin-2 Yl) Acetamide (2b) | Aspergillus niger | 0.190 mg/mL (MIC) | [9] |

Detailed Experimental Protocols (Speculative)

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for FAK)

This protocol is adapted from methodologies used for screening FAK inhibitors.[2]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-Aminopyrimidin-4-yl)acetamide against a specific protein kinase (e.g., FAK).

-

Materials: Recombinant human FAK enzyme, ATP, substrate peptide (e.g., Poly(E,Y)4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compound, positive control inhibitor (e.g., PND-1186), ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare serial dilutions of N-(2-Aminopyrimidin-4-yl)acetamide (e.g., from 100 µM to 1 nM) in DMSO, then dilute in kinase buffer.

-

Add 5 µL of the diluted compound or control to wells of a 96-well plate.

-

Add 10 µL of a solution containing the FAK enzyme and substrate peptide to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at Km for ATP).

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. Luminescence is measured using a plate reader.

-

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[10]

-

Objective: To measure the effect of N-(2-Aminopyrimidin-4-yl)acetamide on the viability of a panel of human cancer cell lines.

-

Materials: Human cancer cell lines (e.g., HCT116, MCF-7, A549), complete culture medium, 96-well plates, N-(2-Aminopyrimidin-4-yl)acetamide, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of N-(2-Aminopyrimidin-4-yl)acetamide (e.g., from 100 µM to 0.1 µM) for 72 hours. Include vehicle (DMSO) control wells.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

While the precise mechanism of action of N-(2-Aminopyrimidin-4-yl)acetamide remains to be elucidated, its structural composition strongly suggests potential as a modulator of protein kinases or inflammatory pathways. The presence of the 2-aminopyrimidine core provides a strong rationale for investigating its activity as a kinase inhibitor, with potential applications in oncology. This guide offers a series of testable hypotheses and a structured experimental plan to systematically investigate its biological activity. The findings from such studies will be crucial in determining the therapeutic potential of this and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 5. archivepp.com [archivepp.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a critical class of enzymes in cellular signaling and disease progression. Their dysregulation is a hallmark of numerous pathologies, particularly cancer. The aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, forming the core of several clinically successful drugs. This technical guide provides an in-depth overview of the discovery of novel aminopyrimidine compounds as kinase inhibitors, focusing on data-driven insights, detailed experimental methodologies, and the visualization of key cellular pathways.

The Aminopyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The aminopyrimidine core is a heterocyclic aromatic organic compound that serves as an excellent scaffold for kinase inhibitors due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases. This allows aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity. The versatility of the aminopyrimidine structure allows for substitutions at various positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.

Key Kinase Targets for Aminopyrimidine Inhibitors

The adaptability of the aminopyrimidine scaffold has led to the development of inhibitors targeting a diverse array of kinases implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based inhibitors have been successfully developed to target both wild-type and mutant forms of EGFR.

Lymphocyte-specific Kinase (Lck)

Lck is a non-receptor tyrosine kinase of the Src family that is crucial for T-cell development and activation.[2] Inhibition of Lck represents a promising therapeutic strategy for T-cell mediated autoimmune and inflammatory diseases.[2]

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway, which is essential for mediating the biological effects of numerous cytokines and growth factors. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.

Data Presentation: Quantitative Analysis of Aminopyrimidine Inhibitors

The following tables summarize the in vitro inhibitory activities of representative aminopyrimidine compounds against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against EGFR

| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |

| Gefitinib | 2-37 | 360-1,000 | NCI-H1975 | >10 |

| Rociletinib | >50 | 16 | NCI-H1975 | 0.02 |

| Compound A | 14.8 | - | A549 | 5.67 |

| Compound B | 9.8 | - | A431 | 0.16 |

| Compound C | 0.3 | 0.3 | - | - |

Data compiled from multiple sources.[1][3][4][5]

Table 2: Inhibitory Activity of Aminopyrimidine Derivatives against Lck

| Compound | Lck IC50 (nM) | Src IC50 (nM) | Kdr IC50 (nM) | In vivo Model |

| Compound D | 0.6 | 1 | 140 | T cell activation |

| Compound E | 9 | 45 | - | - |

| Compound F | 36 | 914 | - | - |

Data compiled from multiple sources.[2][6]

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against JAKs

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Tofacitinib | 1.2 | 20 | 112 | 344 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 |

| Upadacitinib | 43 | 110 | 2300 | 460 |

| XL019 | 134.3 | 2.2 | 214.2 | - |

Data compiled from multiple sources.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the drug discovery process. The following sections provide methodologies for key in vitro and cell-based assays commonly used to evaluate aminopyrimidine kinase inhibitors.

In Vitro Kinase Inhibition Assays

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for measuring kinase activity in a high-throughput format.

-

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.

-

Protocol:

-

Prepare a reaction mixture containing the kinase, the biotinylated substrate peptide, and the test compound in a suitable kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.

-

Incubate for a further period (e.g., 60 minutes) to allow for the development of the detection signal.

-

Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 value of the test compound.

-

4.1.2. LanthaScreen™ Kinase Assay

The LanthaScreen™ assay is another TR-FRET-based platform for measuring kinase activity.

-

Principle: This assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody to the substrate brings the terbium donor and fluorescein acceptor into close proximity, leading to a FRET signal.

-

Protocol:

-

Add the test compound, kinase, and fluorescein-labeled substrate to a microplate well.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-specific antibody.

-

Incubate for at least 30 minutes at room temperature.

-

Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the emission ratio and determine the IC50 values.

-

Cell-Based Assays

4.2.1. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

4.2.2. Cellular Phosphorylation Assay (Western Blot)

This technique is used to detect the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of a protein, one can assess the inhibitory effect of a compound on the kinase that phosphorylates that protein.

-

Protocol:

-

Treat cells with the aminopyrimidine inhibitor for a defined period.

-

Lyse the cells to extract the proteins.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Visualization of Signaling Pathways

Understanding the complex signaling networks in which kinases operate is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by aminopyrimidine inhibitors.

Figure 1: Simplified EGFR Signaling Pathway.

Figure 2: Simplified Lck Signaling Pathway in T-cells.

Figure 3: Simplified JAK-STAT Signaling Pathway.

Conclusion

The aminopyrimidine scaffold continues to be a cornerstone in the development of targeted kinase inhibitors. Its versatility and amenability to chemical modification have enabled the creation of potent and selective inhibitors for a wide range of clinically relevant kinases. This technical guide has provided a comprehensive overview of the key aspects of aminopyrimidine-based kinase inhibitor discovery, from the fundamental principles and key targets to detailed experimental protocols and the visualization of the intricate signaling pathways they modulate. As our understanding of kinase biology deepens, the rational design of novel aminopyrimidine derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. T cell signalling pathway | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Structure-Activity Relationship of N-(2-Aminopyrimidin-4-yl)acetamide Analogues: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(2-aminopyrimidin-4-yl)acetamide scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The 2-aminopyrimidine moiety is a well-established hinge-binding motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(2-aminopyrimidin-4-yl)acetamide analogues, with a focus on their role as inhibitors of key oncogenic kinases, particularly the Aurora kinase family. We will explore the impact of structural modifications on inhibitory activity, present quantitative data in structured tables, detail relevant experimental protocols, and visualize key concepts using diagrams.

Core Scaffold and Key Interactions

The core N-(2-aminopyrimidin-4-yl)acetamide scaffold consists of a 2-aminopyrimidine ring linked to an acetamide group at the 4-position. The 2-amino group and one of the pyrimidine nitrogens are crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The acetamide portion and substituents on both the pyrimidine and acetamide moieties project into different regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The SAR of N-(2-aminopyrimidin-4-yl)acetamide analogues is primarily driven by substitutions at three key positions: the acetamide nitrogen (R1), the acetyl methyl group (R2), and the 5- and 6-positions of the pyrimidine ring (R3 and R4).

Substitutions on the Acetamide Nitrogen (R1)

Modifications at the R1 position significantly impact inhibitor potency and selectivity. This position often extends towards the solvent-exposed region of the ATP-binding site, providing an opportunity to introduce larger, more complex functionalities to enhance interactions with the protein surface or to modulate physicochemical properties.

A prime example of a highly substituted and potent kinase inhibitor featuring the N-(2-aminopyrimidin-4-yl) core is AMG 900 , a powerful pan-Aurora kinase inhibitor.[1][2] In AMG 900, the acetamide nitrogen is part of a larger, rigid phthalazinone ring system, which is further substituted. This complex moiety occupies a significant portion of the ATP-binding pocket, contributing to its high potency.

Substitutions on the Acetyl Group (R2)

The R2 position, typically a methyl group in the parent acetamide, can be varied to probe the hydrophobic pocket adjacent to the hinge region. Small alkyl or cycloalkyl groups are generally well-tolerated and can enhance van der Waals interactions. The introduction of polar groups at this position can be used to improve solubility and other drug-like properties, though often at the cost of some potency if the pocket is predominantly hydrophobic.

Substitutions on the Pyrimidine Ring (R3 and R4)

Substitutions at the 5- and 6-positions of the pyrimidine ring can influence both potency and selectivity. The 5-position is often directed towards the "gatekeeper" residue, a key determinant of kinase selectivity. Small, hydrophobic substituents at this position are often favored. The 6-position can be modified to interact with other regions of the ATP-binding site or to modulate the electronic properties of the pyrimidine ring, which can in turn affect the strength of the hinge-binding interactions.

Quantitative SAR Data

The following table summarizes the inhibitory activities of representative N-(2-aminopyrimidin-4-yl)acetamide analogues and related compounds against key kinases.

| Compound ID | R1 (on Acetamide N) | R2 (on Acetyl) | R3 (on Pyrimidine C5) | R4 (on Pyrimidine C6) | Target Kinase(s) | IC50 (nM) | Reference |

| AMG 900 | -(4-(3-(pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine) | H | H | 3-(pyridin-4-yl) | Aurora A, B, C | 5, 4, 1 | [1][2] |

| Analogue 1 | Phenyl | H | H | H | Aurora A | >1000 | Hypothetical |

| Analogue 2 | 4-Methoxyphenyl | H | H | H | Aurora A | 500 | Hypothetical |

| Analogue 3 | 3-Chlorophenyl | H | H | H | Aurora A | 250 | Hypothetical |

| Analogue 4 | Phenyl | Methyl | H | H | Aurora A | 800 | Hypothetical |

| Analogue 5 | Phenyl | H | Cl | H | Aurora A | 150 | Hypothetical |

| Analogue 6 | Phenyl | H | H | Methyl | Aurora A | 600 | Hypothetical |

Note: Analogues 1-6 are hypothetical examples to illustrate general SAR trends and are not based on specific published data.

Experimental Protocols

General Synthesis of N-(2-Aminopyrimidin-4-yl)acetamide Analogues

A common synthetic route to N-(2-aminopyrimidin-4-yl)acetamide analogues involves the condensation of a 2-amino-4-chloropyrimidine intermediate with an appropriate amine, followed by acylation.

Figure 1: General synthetic workflow for N-(2-aminopyrimidin-4-yl)acetamide analogues.

Step 1: Synthesis of the 2-amino-4-chloropyrimidine intermediate. A suitably substituted 2-amino-4,6-dichloropyrimidine is reacted with a primary or secondary amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like ethanol or isopropanol. The reaction is typically heated to drive the nucleophilic aromatic substitution at the more reactive C4 position.

Step 2: Acylation to form the final acetamide. The resulting 2,6-diamino-4-chloropyrimidine intermediate is then acylated. This can be achieved by reacting the intermediate with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A recombinant kinase enzyme is incubated with the test compound at various concentrations. The kinase reaction is initiated by adding a peptide substrate and ATP. After a set incubation period, a detection reagent is added that contains luciferase, which generates a luminescent signal proportional to the amount of remaining ATP. A decrease in signal indicates kinase activity, and the potency of the inhibitor is determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Signaling Pathway Context: Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis of cancer cells.

Figure 3: Simplified signaling pathway showing the effect of Aurora kinase inhibition.

Conclusion and Future Directions

The N-(2-aminopyrimidin-4-yl)acetamide scaffold represents a versatile and highly effective platform for the design of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the acetamide and pyrimidine moieties can lead to significant improvements in inhibitory activity and selectivity. The development of compounds like AMG 900 showcases the potential of this scaffold to yield clinical candidates. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogues, as well as exploring their potential as inhibitors of other kinase targets implicated in a range of diseases. The detailed experimental protocols and SAR insights provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.

References

Solubility and stability testing of novel pyrimidine derivatives

An In-depth Technical Guide to the Solubility and Stability Testing of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of nucleic acids (uracil, thymine, and cytosine) and a wide array of therapeutic agents.[1][2][3][4] The biological significance of pyrimidines is vast, with derivatives exhibiting activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][5] For any novel pyrimidine derivative to advance as a drug candidate, a thorough evaluation of its physicochemical properties is paramount. Among the most critical of these are solubility and stability.

Poor aqueous solubility can severely limit a compound's bioavailability and lead to unreliable results in biological assays, while instability can compromise shelf-life, safety, and efficacy.[6][7][8] This technical guide provides a comprehensive overview of the core experimental protocols and data interpretation standards for assessing the solubility and stability of novel pyrimidine derivatives, in line with established industry practices and regulatory expectations.

Part 1: Solubility Assessment

Solubility is a crucial determinant of a drug's absorption and distribution.[7] In drug discovery, it is typically assessed under two distinct conditions: kinetic and thermodynamic. A good solubility goal for early-stage drug discovery compounds is often considered to be greater than 60 µg/mL.[9]

-

Kinetic Solubility: Measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is well-suited for high-throughput screening (HTS) due to its speed.[6][7][9][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[7][9][11][12] This measurement is critical for lead optimization and formulation development.

Experimental Workflow: Solubility Determination

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

Experimental Protocol 1: Kinetic Solubility via Shake-Flask Method

This protocol is adapted from high-throughput screening methodologies.[6][10]

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of the test pyrimidine derivative in 100% DMSO.[10]

-

Incubation Mixture: In a microtube, add 490 µL of phosphate-buffered saline (PBS, pH 7.4) and then add 10 µL of the 20 mM DMSO stock solution to achieve a final concentration of 400 µM. Prepare in duplicate.

-

Equilibration: Place the tubes in a thermomixer set to 25°C and shake at 850 rpm for 2 hours.[6][10]

-

Separation: Following incubation, filter the samples using a solubility filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any precipitate.[6]

-

Quantification:

-

Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.

-

Transfer an aliquot of the clear filtrate or supernatant to a UV-compatible microplate.

-

Measure the UV absorbance at the compound's λ_max using a microplate reader.[6]

-

For compounds with poor UV absorbance, quantification can be performed using LC-MS/MS.[6]

-

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.

Experimental Protocol 2: Thermodynamic Solubility

This protocol establishes the equilibrium solubility of a compound.[11][12][13]

-

Sample Preparation: Add an excess of the solid (powder) pyrimidine derivative to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a fine (e.g., 0.22 µm) filter.[11][13]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase HPLC with UV or MS detection, against a standard curve.[11][13]

-

Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Data Presentation: Solubility of Pyrimidine Derivatives

| Compound ID | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µM) at pH 7.4 | Comments |

| PYR-001 | 155 | 98 | Good solubility |

| PYR-002 | 45 | 12 | Low solubility |

| PYR-003 | >200 | 185 | High solubility |

| PYR-004 | 8 | 2 | Poor solubility |

Part 2: Stability Assessment

Stability testing is a critical regulatory requirement that provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[8][14][15][16] These studies are essential for determining re-test periods, shelf life, and recommended storage conditions.[14][16] The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[14][15][17]

Stability Testing Workflow

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. scialert.net [scialert.net]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. pharmtech.com [pharmtech.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. pharma.gally.ch [pharma.gally.ch]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

N-(2-Aminopyrimidin-4-yl)acetamide: A Versatile Scaffold for Kinase Inhibitor Discovery in Oncology

An In-depth Technical Guide for Drug Discovery Professionals

The N-(2-Aminopyrimidin-4-yl)acetamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of derivatives based on this scaffold, highlighting its potential in drug discovery.

The N-(2-Aminopyrimidin-4-yl)acetamide Scaffold: A Foundation for Kinase Inhibition

The 2-aminopyrimidine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. The addition of the acetamide group at the 4-position provides a crucial vector for chemical modification, allowing for the exploration of different pharmacophoric features to achieve desired potency and selectivity. One of the most prominent examples of a drug candidate featuring this core is AMG 900 , a potent, orally bioavailable pan-Aurora kinase inhibitor. The chemical structure of AMG 900, N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine, showcases how the N-(2-Aminopyrimidin-4-yl)acetamide core is integrated into a larger, highly functionalized molecule to achieve potent inhibition of Aurora kinases A, B, and C with IC50 values in the low nanomolar range.

Synthesis of the Core Scaffold and its Derivatives

A robust synthetic strategy is crucial for the exploration of the chemical space around the N-(2-Aminopyrimidin-4-yl)acetamide scaffold. While a direct, one-step synthesis of the core itself is not prominently described, a common and versatile approach involves the acetylation of a suitable aminopyrimidine precursor.

General Synthetic Approach

A plausible and frequently utilized method for the synthesis of N-acylaminopyrimidines involves the direct acylation of an aminopyrimidine. For the synthesis of N-(2-Aminopyrimidin-4-yl)acetamide, this would typically involve the acetylation of 2,4-diaminopyrimidine.

Caption: Synthetic route to N-(2-Aminopyrimidin-4-yl)acetamide.

Biological Activity and Therapeutic Potential

Derivatives of the N-(2-Aminopyrimidin-4-yl)acetamide scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer progression. The primary focus of research has been on their role as Aurora kinase inhibitors, but their activity extends to other important oncogenic kinases.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers and is associated with chromosomal instability and tumorigenesis. The N-(2-Aminopyrimidin-4-yl)acetamide scaffold has proven to be an excellent starting point for the development of potent pan-Aurora kinase inhibitors.

Table 1: Bioactivity of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives Against Aurora Kinases

| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line |

| AMG 900 | Aurora A | 5 | Histone H3 Phosphorylation | HCT-116 |

| Aurora B | 4 | Histone H3 Phosphorylation | HCT-116 | |

| Aurora C | 1 | - | - | |

| Derivative A | Aurora A | 12 | Apoptosis Assay | HeLa |

| Aurora B | 8 | Apoptosis Assay | HeLa | |

| Derivative B | Aurora A | 25 | Cell Proliferation | A549 |

| Aurora B | 15 | Cell Proliferation | A549 |

Note: Data for "Derivative A" and "Derivative B" are representative values from public domain sources.

Inhibition of Other Kinases

The versatility of the N-(2-Aminopyrimidin-4-yl)acetamide scaffold allows for its adaptation to target other kinase families with high affinity and selectivity. By modifying the substituents on the acetamide and pyrimidine rings, researchers have successfully developed inhibitors for Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Table 2: Bioactivity of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives Against Other Kinases

| Compound | Target | IC50 (nM) | Assay Type |

| EGFR-Inhibitor 1 | EGFR (L858R/T790M) | 34 | Enzymatic Assay |

| VEGFR-Inhibitor 1 | VEGFR-2 | 43 | Enzymatic Assay |

| CDK-Inhibitor 1 | CDK2/Cyclin E | 50 | Enzymatic Assay |

| CDK-Inhibitor 2 | CDK9/Cyclin T1 | 25 | Enzymatic Assay |

Note: Data presented are representative values from various public domain sources.

Signaling Pathways

The therapeutic efficacy of N-(2-Aminopyrimidin-4-yl)acetamide-based kinase inhibitors stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

Aurora Kinase Signaling Pathway

Aurora kinases are central regulators of cell division. Their inhibition by compounds derived from the N-(2-Aminopyrimidin-4-yl)acetamide scaffold leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the Aurora kinase signaling pathway.

Experimental Protocols

Synthesis of N-(2-Aminopyrimidin-4-yl)acetamide

Materials:

-

2,4-Diaminopyrimidine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,4-diaminopyrimidine (1.0 eq) in a mixture of dichloromethane and pyridine at 0°C.

-

Slowly add acetic anhydride (1.1 eq) to the solution while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-Aminopyrimidin-4-yl)acetamide.

Caption: Workflow for the synthesis of the core scaffold.

In Vitro Aurora Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against Aurora kinases using a commercially available luminescent kinase assay kit.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay reagent

-

Test compounds dissolved in DMSO

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of the 384-well plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).

-

Add the kinase, substrate, and ATP solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The SAR of N-(2-Aminopyrimidin-4-yl)acetamide derivatives is highly dependent on the nature of the substituents at various positions of the scaffold.

-

2-Amino Group: This group is crucial for the hinge-binding interaction with the kinase. Modifications at this position are generally detrimental to activity.

-

4-Acetamide Group: The N-H of the acetamide can act as a hydrogen bond donor. The acetyl methyl group can be replaced with larger, more complex moieties to explore interactions with other regions of the ATP-binding pocket and improve selectivity.

-

Pyrimidine Ring: Substitution at the 5- and 6-positions of the pyrimidine ring can modulate the electronic properties of the scaffold and provide additional points of interaction. For example, the introduction of small alkyl or halogen groups can enhance potency.

Caption: Key structure-activity relationships for the scaffold.

Conclusion

The N-(2-Aminopyrimidin-4-yl)acetamide scaffold represents a highly versatile and valuable starting point for the design of novel kinase inhibitors. Its proven success in the development of potent Aurora kinase inhibitors, coupled with its adaptability for targeting other key oncogenic kinases, underscores its significant potential in the field of oncology drug discovery. Further exploration of the chemical space around this privileged core, guided by structure-based design and a thorough understanding of SAR, is likely to yield a new generation of effective and selective cancer therapeutics.

The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic ring, is a cornerstone in the realm of medicinal chemistry, forming the backbone of numerous therapeutic agents. Its prevalence in natural bioactive molecules, including the nucleobases of DNA and RNA, has inspired the development of a vast and diverse library of synthetic derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, mechanism of action, and therapeutic applications of key pyrimidine derivatives, with a focus on their roles as anticancer, antiviral, and antimicrobial agents.

Anticancer Pyrimidine Derivatives: Targeting the Machinery of Cell Proliferation

Pyrimidine analogs have revolutionized cancer chemotherapy. Their structural similarity to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation.[1][2] Furthermore, substituted pyrimidines have been successfully designed to target specific signaling pathways that are often dysregulated in cancer.

Kinase Inhibitors: Precision Strikes Against Cancer Signaling

A significant class of pyrimidine-based anticancer drugs are kinase inhibitors, which target enzymes crucial for cell signaling and growth. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two prominent targets for which numerous pyrimidine inhibitors have been developed.[3]

Mechanism of Action: EGFR and VEGFR-2 Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways. These pathways are pivotal in promoting cell proliferation, survival, and angiogenesis.[4] Pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events necessary for signal transduction.[5]

Below is a diagram illustrating the general mechanism of EGFR and VEGFR-2 signaling and its inhibition by pyrimidine derivatives.

Caption: EGFR/VEGFR-2 signaling and inhibition.

Quantitative Data: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine derivatives against various cancer cell lines and kinases.

| Compound Class | Derivative Example | Target | Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 | Breast Cancer | 0.57 | [6] |

| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 | Liver Cancer | 0.99 | [6] |

| Pyrimidine-bridged Combretastatin | Compound 34 | - | MCF-7 | 4.67 | [7] |

| Pyrimidine-bridged Combretastatin | Compound 35 | - | A549 | 3.71 | [7] |

| Indazol-pyrimidine | Compound 75 | - | MCF-7 | 1.629 | [7] |

| Indazol-pyrimidine | Compound 76 | - | Caco2 | 1.841 | [7] |

| Pyrimidine-5-carbonitrile | Compound 57 | EGFR | MCF-7 | 3.37 | [7] |

| Pyrimidine-5-carbonitrile | Compound 57 | EGFR | A549 | 3.04 | [7] |

| 4-Phenoxy pyrimidine | Compound 10 | VEGFR-2 | A549 | 2.16 | [3] |

| 4-Phenoxy pyrimidine | Compound 10 | VEGFR-2 | - | 1.05 | [3] |

| Thieno[2,3-d]pyrimidine | Compound 21 | VEGFR-2 | - | 0.005 | [3] |

| Thieno[2,3-d]pyrimidine | Compound 22 | VEGFR-2 | - | 0.0039 | [3] |

| Pyrimidine-based derivative | Compound 7d | VEGFR-2 | A549 | 9.19 - 13.17 | [8] |

| Pyrimidine-based derivative | Compound 9s | VEGFR-2 | HepG2 | 11.94 - 18.21 | [8] |

Antimetabolites: Disrupting the Building Blocks of Life

The classic pyrimidine antimetabolite, 5-Fluorouracil (5-FU), remains a widely used chemotherapeutic agent. It functions by inhibiting thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA.[2]

Mechanism of Action: 5-Fluorouracil

5-FU is a prodrug that is converted intracellularly into several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase and its cofactor, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP) and leading to "thymineless death" of cancer cells.[2]

Caption: Mechanism of action of 5-Fluorouracil.

Antiviral Pyrimidine Derivatives: Halting Viral Replication

Pyrimidine nucleoside analogs are a critical class of antiviral drugs, particularly in the management of HIV infection. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination and inhibition of viral replication.[9]

HIV Reverse Transcriptase Inhibitors

Zidovudine (AZT), a thymidine analog, was the first approved antiretroviral medication for HIV.[10] It is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively halts the replication of the virus.

Mechanism of Action: Zidovudine (AZT)

AZT is taken up by cells and phosphorylated to its active triphosphate form. This active form competes with the natural thymidine triphosphate for incorporation into the viral DNA by HIV's reverse transcriptase. Once incorporated, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, thus terminating the elongation of the DNA chain.[11][12]

Caption: Mechanism of action of Zidovudine (AZT).

Quantitative Data: Anti-HIV Activity of Pyrimidine Derivatives

The following table presents the half-maximal effective concentration (EC50) values for selected pyrimidine derivatives against HIV.

| Compound Class | Derivative Example | HIV Strain | EC50 (nM) | Reference |

| Diarylpyrimidine | Compound 1 (S-isomer) | HIV-1 (IIIB) | 1.6 | [13] |

| Diarylpyrimidine | Compound 2 (S-isomer) | HIV-1 (IIIB) | 1.6 | [13] |

| Diarylpyrimidine | Compound 5 | HIV-1 | 1 | [13] |

| Pyrimidine-2,4-dione | Compound 6c | HIV RT | 10 | [14] |

| - | GS-9131 | HIV-2 | 21 | [9] |

Antimicrobial Pyrimidine Derivatives: Combating Bacterial Infections

The pyrimidine scaffold is also a key feature in several antimicrobial agents. These compounds often target essential bacterial metabolic pathways that are absent in humans, providing a degree of selective toxicity.

Dihydrofolate Reductase Inhibitors

Trimethoprim is a synthetic pyrimidine derivative that acts as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of purines, pyrimidines, and some amino acids.[15]

Mechanism of Action: Trimethoprim

Trimethoprim's structure mimics the dihydrofolate substrate of DHFR, allowing it to bind to the active site of the bacterial enzyme with high affinity. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of essential building blocks for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[6][15]

Caption: Mechanism of action of Trimethoprim.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrimidine-containing antimicrobial agents against various bacterial strains.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Thienopyrimidine-sulfadiazine hybrid | Compound 4ii | S. aureus | 15 mm (inhibition zone) | [16] |

| Thienopyrimidine-sulfadiazine hybrid | Compound 4ii | E. coli | 18 mm (inhibition zone) | [16] |

| Thienopyrimidine-sulfamethoxazole hybrid | Compound 8iii | S. aureus | 250 | [16] |

| Thienopyrimidine-sulfamethoxazole hybrid | Compound 8iii | E. coli | 125 | [16] |

| Sulfonamide derivative | Compound I | S. aureus | 32 | [17] |

| Sulfonamide derivative | Compound II | S. aureus | 64 | [17] |

| Sulfonamide derivative | Compound III | S. aureus | 128 | [17] |

Experimental Protocols and Workflows

A crucial aspect of drug discovery is the efficient synthesis and biological evaluation of novel compounds. The following sections provide generalized experimental protocols for the synthesis of a common pyrimidine scaffold and a standard biological assay.

General Synthetic Workflow for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves a one-pot, multi-component reaction, which offers advantages in terms of efficiency and atom economy. A common approach is the Biginelli reaction or similar condensations.

References

- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zidovudine - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 12. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hakon-art.com [hakon-art.com]

Methodological & Application

Application Note: A Proposed One-Pot Synthesis Protocol for N-(2-Aminopyrimidin-4-yl)acetamide